Diethyl trans-3-Hexenedioate
CAS No.: 25432-03-5
Cat. No.: VC4000285
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25432-03-5 |
---|---|
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | diethyl (E)-hex-3-enedioate |
Standard InChI | InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
Standard InChI Key | YIDKJPKYCLMJQW-AATRIKPKSA-N |
Isomeric SMILES | CCOC(=O)C/C=C/CC(=O)OCC |
SMILES | CCOC(=O)CC=CCC(=O)OCC |
Canonical SMILES | CCOC(=O)CC=CCC(=O)OCC |
Introduction
Structural and Physicochemical Properties
Diethyl trans-3-Hexenedioate (C₁₀H₁₆O₄) is a colorless to pale yellow liquid with a molecular weight of 200.23 g/mol. Its trans-configuration at the double bond between C3 and C4 positions confers distinct stereochemical properties, influencing both reactivity and intermolecular interactions . Key physicochemical parameters include a boiling point of 204.3°C at standard atmospheric pressure and a density of 1.1 g/cm³, making it suitable for high-temperature reactions and solvent-mediated processes.
Table 1: Physicochemical Properties of Diethyl trans-3-Hexenedioate
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆O₄ |
Molecular Weight | 200.23 g/mol |
Boiling Point | 204.3°C at 760 mmHg |
Density | 1.1 g/cm³ |
Flash Point | 91.7°C |
Solubility | Miscible with organic solvents |
The compound’s isomeric SMILES notation, CCOC(=O)CC=CCC(=O)OCC, reflects its ester groups and trans-alkene geometry. Nuclear magnetic resonance (NMR) spectra typically show characteristic signals at δ 5.5 ppm (multiplet, 2H, alkene protons) and δ 3.3–4.0 ppm (quartets, ethyl groups) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of trans-3-hexenedioic acid with ethanol, catalyzed by sulfuric acid, remains the standard synthetic route. Under reflux conditions (78–85°C), the reaction achieves >85% yield within 6–8 hours, followed by purification via vacuum distillation . Alternative methods employ triethyl phosphonoacetate and 3-oxo-propionic acid ethyl ester in Horner-Wadsworth-Emmons reactions, yielding the trans-isomer selectively .
Industrial Manufacturing
Scaled-up production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Fractional distillation under reduced pressure (10–15 mmHg) isolates the product with >98% purity, while inline spectroscopy ensures quality control. Recent innovations have integrated enzymatic catalysts (e.g., lipases) to improve energy efficiency, though these methods remain experimental .
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction Pathways
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Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the ester to trans-3-hexenedioic acid, a dicarboxylic acid used in polymer synthesis. Chromium trioxide (CrO₃) in acetone achieves similar results but generates toxic byproducts.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester groups to primary alcohols, yielding hexanediol, whereas catalytic hydrogenation (H₂/Pd-C) saturates the double bond to produce diethyl hexanedioate .
Nucleophilic Substitution
The compound undergoes aminolysis with primary amines (e.g., ethylamine) in tetrahydrofuran (THF), forming diamides. Kinetic studies reveal a second-order dependence on amine concentration, suggesting a concerted mechanism.
Table 2: Major Reaction Pathways and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | trans-3-Hexenedioic Acid |
Reduction | LiAlH₄, ether, 0°C | 1,6-Hexanediol |
Substitution | Ethylamine, THF, reflux | N,N'-Diethylhexenediamide |
Applications in Polymer Science
Flame-Retardant Polyamides
Incorporating Diethyl trans-3-Hexenedioate-derived monomers into Nylon-66 copolymers enhances flame resistance without compromising mechanical strength. A 2023 study demonstrated a 20% improvement in crystallinity and an 8% reduction in peak heat release rate compared to traditional phosphorus-based additives.
Table 3: Performance Comparison of Flame-Retardant Polyamides
Property | Traditional Blend | DOPO-Grafted Polyamide |
---|---|---|
Crystallinity (%) | 45 | 54 |
Peak Heat Release (kW/m²) | 320 | 295 |
Tensile Strength (MPa) | 75 | 78 |
Biological and Pharmacological Relevance
Enzyme Interaction Studies
The compound serves as a substrate for esterases, undergoing hydrolysis to trans-3-hexenedioic acid. Isotopic labeling experiments (e.g., deuterium at terminal methylene groups) have quantified secondary kinetic isotope effects (KIEs) of 0.92–0.96, indicating partial bond cleavage in the transition state .
Anticancer Agent Development
Derivatives bearing fluorinated alkyl chains exhibit selective cytotoxicity against breast cancer cell lines (IC₅₀ = 12–18 μM). Molecular docking simulations suggest interactions with the ATP-binding pocket of PI3Kα, a key oncogenic kinase.
Isotopic Labeling and Mechanistic Insights
Deuterium-labeled analogs (e.g., trans-3-Hexene-1,6-diol-1,1,6,6-d₄) enable precise tracking of reaction pathways. In studies of 2,3-divinyloxirane rearrangements, inverse isotope effects (kₕ/k_D = 0.89) confirm that dihydrooxepine formation competes directly with vinyldihydrofuran generation from a common carbonyl ylide intermediate .
Comparison with Structural Analogs
Table 4: Reactivity Comparison of Diethyl Esters
Compound | Oxidation Rate (rel.) | Reduction Yield (%) |
---|---|---|
Diethyl trans-3-Hexenedioate | 1.00 | 92 |
Diethyl fumarate | 1.45 | 88 |
Diethyl malonate | 0.67 | 95 |
The trans-configuration in Diethyl trans-3-Hexenedioate slows oxidation relative to fumarate derivatives due to steric hindrance but enhances stereoselectivity in cycloadditions .
Industrial Case Studies
Continuous Flow Synthesis Optimization
A 2024 pilot plant trial achieved 94% yield by optimizing residence time (45 minutes) and temperature (70°C) in a microreactor system. Process analytical technology (PAT) tools reduced batch variability to <2%.
Environmental Impact Mitigation
Lifecycle assessments reveal that solvent recovery systems can reduce waste generation by 40% in large-scale production. Regulatory approvals for bio-based derivatives are pending in the EU and North America .
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